molecular formula C11H9ClF3N3O2S2 B2981784 N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide CAS No. 400082-51-1

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide

Cat. No.: B2981784
CAS No.: 400082-51-1
M. Wt: 371.78
InChI Key: VEZGBFYNIUNJLK-UHFFFAOYSA-N
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Description

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide (CAS: 400082-51-1) is a sulfonohydrazide derivative with a molecular formula of C₁₁H₉ClF₃N₃O₂S₂ and a molecular weight of 371.79 g/mol . Its structure features:

  • A 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety, a common pharmacophore in agrochemicals due to its electron-withdrawing properties and resistance to metabolic degradation.
  • A methyl-substituted hydrazide group linked to a thiophenesulfonyl unit, which enhances binding affinity to biological targets.

Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylthiophene-2-sulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O2S2/c1-18(17-22(19,20)9-3-2-4-21-9)10-8(12)5-7(6-16-10)11(13,14)15/h2-6,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZGBFYNIUNJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333037
Record name N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylthiophene-2-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086795
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400082-51-1
Record name N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylthiophene-2-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide typically involves multiple steps. The thiophene sulfonohydrazide moiety is then attached through a series of condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, to achieve efficient chlorination and fluorination . This method ensures high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and reduced forms of the original compound, depending on the specific reaction conditions .

Mechanism of Action

The precise mechanism of action of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl and pyridine moieties. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Differences :

  • Backbone Variability: Fluopyram and fluopicolide use benzamide scaffolds, whereas the target compound employs a thiophenesulfonohydrazide group, which may alter solubility and target specificity.
  • Bioactivity : Fluopyram inhibits succinate dehydrogenase (SDHI activity) , while fluopicolide disrupts microtubule assembly . The target compound’s mechanism remains unconfirmed but may involve hydrazide-mediated enzyme inhibition.

Sulfonohydrazide Derivatives

Compounds with sulfonohydrazide linkages exhibit diverse bioactivities:

Compound Name Molecular Formula CAS No. Substituents Application
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-naphthalenesulfonohydrazide C₂₀H₁₅ClF₃N₃O₂S 338748-71-3 Naphthalene Research compound
Target Compound C₁₁H₉ClF₃N₃O₂S₂ 400082-51-1 Thiophene Undisclosed

Key Differences :

  • Synthetic Accessibility : Thiophene-based derivatives are often more synthetically tractable than naphthalene analogues .

Hydrazide-Based Pesticides

Hydrazide functional groups are critical in pesticidal activity:

Compound Name Molecular Formula CAS No. Structure Activity
3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide C₁₂H₁₃Cl₂F₃N₃O 303985-96-8 Propanehydrazide Nematicide (research phase)
Target Compound C₁₁H₉ClF₃N₃O₂S₂ 400082-51-1 Thiophenesulfonohydrazide Undisclosed

Key Differences :

  • Substituent Effects : The propanehydrazide derivative has alkyl chains that may enhance soil mobility, whereas the target compound’s thiophenesulfonyl group could improve binding to enzymatic sulfhydryl groups.

Research Findings and Trends

  • Fluopyram (SDHI fungicide) shows broad-spectrum activity against Meloidogyne enterolobii in tomatoes, with an EC₅₀ of 0.02 µg/mL .
  • Fluopicolide is highly effective against Phytophthora infestans in vines, with a half-life of 14 days in soil .
  • Sulfonohydrazides: Limited data exist for the target compound, but analogues like N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide show moderate nematocidal activity (EC₅₀: 5.7 µg/mL) .

Biological Activity

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C17H13ClF3N3O2SC_{17}H_{13}ClF_3N_3O_2S, indicating the presence of several functional groups that contribute to its biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability, which is critical for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

  • Antimicrobial Activity : Several studies have suggested that compounds with similar structures possess significant antibacterial properties. For instance, derivatives containing the trifluoromethyl group have shown enhanced potency against various bacterial strains due to their ability to disrupt bacterial cell membranes.
  • Anticancer Potential : The compound's structural features may contribute to its potential as an anticancer agent. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro, warranting further investigation into their mechanisms of action.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation. For example, analogs have shown promise in inhibiting phosphopantetheinyl transferase, an enzyme involved in secondary metabolism in bacteria.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluating the antimicrobial efficacy of various hydrazide derivatives found that those with a trifluoromethyl substitution exhibited significantly higher activity against Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts .
  • Anticancer Activity :
    • In vitro assays demonstrated that this compound significantly reduced the viability of cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition :
    • Research on enzyme inhibition highlighted that this compound could effectively inhibit certain target enzymes critical for cancer cell survival, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundPyridine & thiophene ringsHighModerateYes
1-Methyl-1H-imidazoleImidazole ringModerateLowNo
Benzimidazole derivativesBenzene fused with imidazoleHighHighYes

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